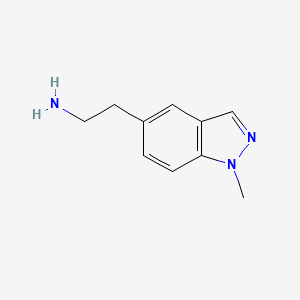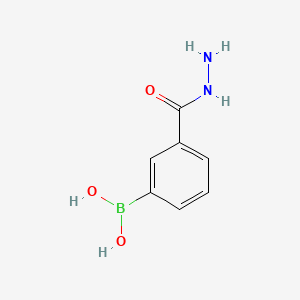
N-(cyclopropylsulfonyl)glycine
Overview
Description
Glycine is the smallest and simplest amino acid, making it a fundamental building block of proteins . It’s known to exist in its zwitterionic form in crystalline states and in neutral aqueous solution .
Synthesis Analysis
The synthesis of glycine derivatives has been studied in the context of polymerization reactions . For instance, N-aryl glycine-based initiators have been synthesized and their ability to trigger thermal- or light-induced polymerizations has been investigated .Molecular Structure Analysis
The molecular structure of glycine and its derivatives can be analyzed using various techniques such as high-performance liquid chromatography (HPLC) and electron paramagnetic resonance .Chemical Reactions Analysis
Glycine and its derivatives can participate in various chemical reactions. For instance, N-aryl glycine-based initiators can trigger thermal- or light-induced polymerizations .Physical And Chemical Properties Analysis
The physical and chemical properties of glycine and its derivatives can be influenced by factors such as pH and the presence of other substances .Scientific Research Applications
Protein Stability and Degradation
“N-(cyclopropylsulfonyl)glycine” plays a role in the N-degron pathway , which is a protein degradation pathway that relates to the stability of proteins based on their N-terminal residue. This compound can act as a degron, a motif that signals for the degradation of a protein. It’s particularly important in the quality control of protein N-myristoylation and may be involved in the degradation of caspase cleavage products during apoptosis .
Nonlinear Optical (NLO) Applications
The compound has been studied for its potential in nonlinear optical applications due to its good thermal stability and ability to influence optical properties such as band gap, refractive index, extinction coefficient, and electrical susceptibility. These properties are crucial for materials used in NLO applications, which are integral to the development of new photonic technologies .
Peptoid Synthesis
“N-(cyclopropylsulfonyl)glycine” is relevant in the synthesis of peptoids , which are oligomeric synthetic polymers. These polymers are valuable in biosciences for exploring secondary structures and drug design due to their stability and functional versatility .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(cyclopropylsulfonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c7-5(8)3-6-11(9,10)4-1-2-4/h4,6H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMNIIUWFRENLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylsulfonyl)glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



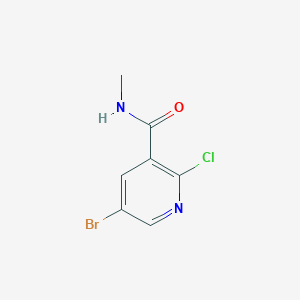
![5-[4-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1519763.png)

![4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519768.png)

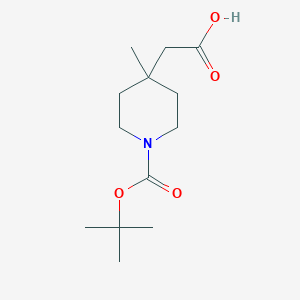
![3-(3-Aminopropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1519771.png)
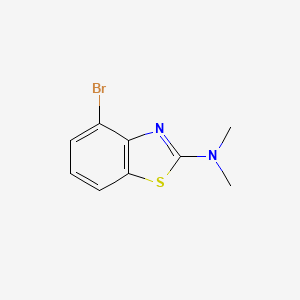
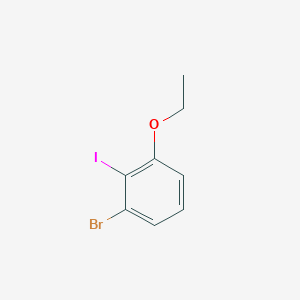
![5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519774.png)
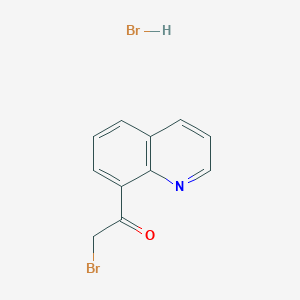
![2-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519781.png)
